diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate
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Overview
Description
DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and phenyl groups at specific positions.
Formation of the Butenedioate Moiety: The butenedioate moiety is introduced through a condensation reaction between an appropriate amine and diethyl maleate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents.
Scientific Research Applications
Chemistry
In chemistry, DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is investigated for its potential as a pharmaceutical agent. Its interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
- DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
- DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE
Uniqueness
The uniqueness of DIETHYL (E)-2-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE lies in its specific substitution pattern on the indole ring and the presence of the butenedioate moiety. These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl (E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-22(26)14-21(23(27)29-5-2)24-18-12-17-13-20(16-9-7-6-8-10-16)25-19(17)11-15(18)3/h6-14,24-25H,4-5H2,1-3H3/b21-14+ |
InChI Key |
QNZDIRPYUJUVTE-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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